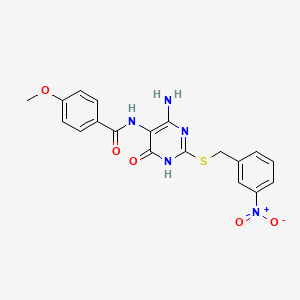

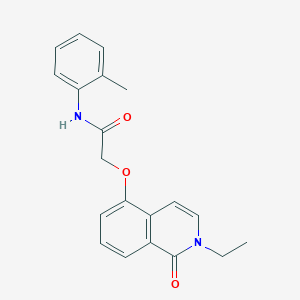

![molecular formula C20H21N3O2S B2653989 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide CAS No. 327038-63-1](/img/structure/B2653989.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), a benzothiazole group (C7H5NS), and a tert-butyl group (C(CH3)3). These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the acetamide group, and the attachment of the tert-butyl group . The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and acetamide groups are likely to contribute to the compound’s aromaticity, while the tert-butyl group could add steric bulk .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzothiazole group might participate in electrophilic substitution reactions, while the acetamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar acetamide group and the nonpolar tert-butyl group .Aplicaciones Científicas De Investigación

Antimicrobial Applications

The compound N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide, and its derivatives, show promise in the realm of antimicrobial applications. A study on substituted 2-aminobenzothiazoles derivatives, closely related to the compound , demonstrated significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and various bacterial and fungal strains. This suggests potential for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide in antimicrobial resistance applications (Anuse et al., 2019).

Antitumor Activity

Further research has explored the antitumor capabilities of benzothiazole derivatives. In particular, compounds structurally similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide have shown potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Such findings highlight the potential use of these compounds in cancer therapy, with mechanisms including inducing apoptosis and cell cycle arrest (Wu et al., 2017).

Urease Inhibition

Benzothiazole derivatives have also been identified as potent urease inhibitors, outperforming standard treatments in tests. This activity suggests applications in treating diseases caused by urease-producing pathogens. The specific binding of these compounds to the non-metallic active site of the urease enzyme, facilitated by H-bonding, underlines their potential as targeted therapies (Gull et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide” could open up new avenues of research in organic chemistry, medicinal chemistry, and other fields. Future research could explore its potential applications, investigate its reactivity, and develop more efficient methods for its synthesis .

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-12(24)21-15-9-10-16-17(11-15)26-19(22-16)23-18(25)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIYZHMRKUYVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/no-structure.png)

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)